molecular formula C10H17NO3 B8369176 Butyl 4-oxopiperidine-1-carboxylate

Butyl 4-oxopiperidine-1-carboxylate

Cat. No.: B8369176
M. Wt: 199.25 g/mol
InChI Key: RHVLHDSOTNYXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a ketone group at the 4-position and a butyl ester moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. For example, it is utilized in palladium-catalyzed reactions to generate alkenylsulfonyl fluorides (General Procedure A, ) and in the synthesis of tetrahydroisoquinoline derivatives via condensation with phenylhydrazine . Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of Butyl 4-oxopiperidine-1-carboxylate in anticancer therapies. In one case study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these derivatives could selectively inhibit cancer cell proliferation while exhibiting low toxicity to normal cells, suggesting a promising avenue for targeted cancer treatments .

Hepatitis C Virus Inhibition

Research has demonstrated that this compound can serve as a scaffold for developing inhibitors against hepatitis C virus (HCV). A high-throughput screening identified several small molecules based on this scaffold that effectively inhibited HCV replication, marking its significance in antiviral drug development .

Case Studies Overview

Study Focus Findings
Case Study 1Cytotoxicity against cancer cellsDemonstrated selective inhibition of cancer cell proliferation with minimal toxicity to normal cells.
Case Study 2Antiviral activity against HCVIdentified as a scaffold for potent HCV inhibitors through high-throughput screening .
Case Study 3Synthesis optimizationImproved throughput in the synthesis of piperidine derivatives using advanced photochemical techniques .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for preparing Butyl 4-oxopiperidine-1-carboxylate, and how can purity be verified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperidine derivative (e.g., 4-oxopiperidine) reacts with butyl chloroformate in the presence of a base like triethylamine in dichloromethane. Post-synthesis, purification via column chromatography or recrystallization is critical . Purity verification requires NMR (¹H/¹³C) to confirm structural integrity, HPLC for quantitative analysis (>98% purity), and mass spectrometry for molecular weight validation. Cross-referencing spectral data with literature (e.g., PubChem entries) ensures accuracy .

Q. Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for this compound under varying conditions?

Methodological Answer: Use factorial design to systematically evaluate variables such as temperature, solvent polarity, and catalyst concentration. For instance, a 2³ factorial experiment could test dichloromethane vs. THF, room temperature vs. 40°C, and triethylamine vs. pyridine. Response surface methodology (RSM) can model interactions between variables to identify optimal conditions . Kinetic studies (e.g., monitoring reaction progress via TLC or in-situ IR) further refine time-dependent yield improvements .

Q. Basic Structural and Functional Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., carbonyl-adjacent protons at δ 2.5–3.5 ppm), while ¹³C NMR confirms the carboxylate (δ 165–175 ppm) and ketone (δ 205–215 ppm) groups.
  • IR Spectroscopy : Stretching vibrations for C=O (carboxylate: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.2) .

Q. Advanced Spectral Data Contradictions

Q. Q4. How should researchers resolve discrepancies in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or anomalous IR peaks) may arise from impurities or tautomerism. Conduct multi-technique validation:

Repeat synthesis with stricter anhydrous conditions to exclude solvent artifacts.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare experimental data with computational predictions (DFT calculations for expected spectral patterns).

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. Theoretical Framework Integration

Q. Q5. How can researchers align studies on this compound with existing theoretical frameworks?

Methodological Answer: Link synthesis and reactivity studies to established concepts:

  • Basic : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites during reactions.
  • Advanced : Integrate density functional theory (DFT) to model transition states in carboxylation reactions. Reference frameworks like Curtin-Hammett kinetics to explain regioselectivity in piperidine derivatives .

Q. Data Interpretation and Contradictions

Q. Q6. What strategies address inconsistent biological activity data for this compound derivatives?

Methodological Answer:

Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).

Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers.

Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to validate target binding affinities.

Batch Analysis : Verify compound stability (e.g., hydrolytic degradation via LC-MS) to rule out batch-dependent variability .

Q. Literature Review and Knowledge Gaps

Q. Q7. How can researchers efficiently identify knowledge gaps in the existing literature on this compound?

Methodological Answer:

Boolean Search Strategies : Use terms like ("this compound" AND "synthesis") OR ("reactivity" NOT "industrial") in databases (SciFinder, Reaxys). Apply truncation (e.g., "piperidin* carboxylate*") to capture variants .

Critical Analysis : Map reported biological activities against structural analogs to highlight understudied functional groups (e.g., substituent effects at the 4-position) .

Q. Safety and Handling Protocols

Q. Q8. What are the critical safety protocols for handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water spray to prevent toxic vapor dispersion .

Q. Advanced Reactivity Studies

Q. Q9. How can researchers systematically study the reactivity of this compound under nucleophilic conditions?

Methodological Answer: Design a reactivity matrix:

Substrate Scope : Test nucleophiles (amines, thiols) under varying pH (e.g., buffered vs. non-buffered).

Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation rates.

Computational Modeling : Apply molecular dynamics simulations to predict attack trajectories at the carbonyl or ketone sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of butyl 4-oxopiperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 4-oxo, butyl ester C₁₀H₁₇NO₃ 199.25 Pharmaceutical intermediates (e.g., tetrahydroisoquinoline synthesis)
Ethyl 4-oxopiperidine-1-carboxylate 4-oxo, ethyl ester C₈H₁₃NO₃ 171.19 HDAC inhibitor synthesis
Benzyl 4-aminopiperidine-1-carboxylate 4-amino, benzyl ester C₁₃H₁₈N₂O₂ 234.29 Limited data; toxicological properties not fully studied
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 3,3-difluoro, 4-oxo C₁₀H₁₅F₂NO₃ 235.23 Drug intermediate (similarity score: 0.82 vs. parent compound)
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate 2-methyl, 4-oxo C₁₁H₁₉NO₃ 213.27 Intermediate in combinatorial chemistry (similarity score: 0.81)

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

butyl 4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-3-8-14-10(13)11-6-4-9(12)5-7-11/h2-8H2,1H3

InChI Key

RHVLHDSOTNYXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

About 2 g of 4-piperidone hydrochloride monohydrate (FIG. 10a) was dissolved in about 30 ml of N,N-dimethylformamide at temperatures of between about 110-115° C. The solution was cooled to room temperature, and to this solution was added about 2.6 g of triethyl amine and a solution containing about 3.06 g of ditertarybutyl dicarbonate in 10 ml DMF. The reaction was continued for about 24 hours at room temperature. The DMF was removed under reduced pressure. About 100 ml of water was added to the residue and the mixture was extracted with ethyl ether (2×100 ml), and the organic layer dried over anhydrous MgSO4. The ether was evaporated to dryness under reduced pressure to yield about 2.33 g of the compound of FIG. 10b.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.